Biolf-70
説明
Biolf-70, also known as this compound, is a useful research compound. Its molecular formula is C23H24ClN5O3 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimyocarditic Activity
BIOLF-70, a guanine derivative, has been studied for its potential in treating myocarditis. In a murine model using coxsackievirus B3, this compound showed antimyocarditic activity. This activity may stem from some antiviral action in heart tissues and immunomodulatory mechanisms involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells, without inducing the production of interferon or affecting serum anti-CVB3 neutralizing antibody titers (Gauntt et al., 1985).
Antiviral Activity Against Equine Herpesviruses
Research on BIOLF-62, related to this compound, demonstrated its sensitivity against various Herpetoviridae family viruses, including equine herpesviruses 1 and 3, in vitro. This high antiviral potency and low cell toxicity suggest potential use in treating infected animals (Smith et al., 1983).
Activity Against Herpes Simplex Virus
Another study on BIOLF-62 highlighted its potent antiviral activity against herpes simplex virus types 1 and 2. The drug's mechanism of action appears to be distinct from known antiviral compounds, suggesting its unique potential in antiviral therapy (Smith et al., 1982).
Treatment of Ocular Herpes Simplex Virus Infections
BIOLF-62 was effective in treating experimental ocular herpes simplex virus infections in rabbits. The treatment facilitated complete healing of herpetic lesions and blocked viral replication without toxic effects in uninfected, drug-treated eyes (Smith et al., 1984).
Pharmacokinetics and Toxicity in Animals
Studies on BIOLF-143, related to this compound, involved its pharmacokinetic disposition, elimination, biotransformation, and acute toxicity in rabbits. It was rapidly distributed in the body, not extensively bound to proteins, and primarily excreted through urine, with no overt toxicity observed at acute doses (Ecobichon et al., 1990).
Another study on BIOLF-143 assessed its pharmacokinetics and acute toxicity in rats. Similar to rabbits, the drug was rapidly distributed, primarily excreted unchanged in urine, and showed no overt toxicity at high doses (Ecobichon et al., 1988).
Synergism with Other Antiherpetic Compounds
BIOLF-62 was found to be highly synergistic with phosphonoformate and other antiherpetic compounds against herpes simplex virus types 1 and 2 in vitro. This synergy highlights its potential as part of a combination therapy for herpes infections (Smith et al., 1982).
作用機序
Target of Action
Biolf-70, also known as 6-Chloro-9-[[2-(phenylmethoxy)-1-[(phenylmethoxy)methyl]ethoxy]methyl]-9H-purin-2-amine , is a guanine derivativeIt’s suggested that it may have antiviral activity in heart tissues and immunomodulatory mechanisms involving t suppressor and t cytotoxic lymphocyte subpopulations and natural killer cells .
Mode of Action
It’s suggested that this compound exerts antimyocarditic activity, possibly through some antiviral activity in heart tissues and by immunomodulatory mechanisms . These mechanisms appear to involve T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells .
Biochemical Pathways
Given its potential antiviral and immunomodulatory activities, it’s plausible that this compound may interact with pathways related to immune response and viral replication .
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s behavior in the body, its bioavailability, and potential interactions with other substances .
Result of Action
This compound has been shown to reduce myocardial lesions caused by coxsackievirus B3 in mice . This suggests that the compound may have a protective effect on heart tissues, potentially through its antiviral and immunomodulatory activities .
特性
IUPAC Name |
9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233145 | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84222-47-9 | |
Record name | Biolf 70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biolf 70 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIOLF-70 impact the immune response during Coxsackievirus B3 infection?
A1: Research suggests that this compound may exert its antimyocarditic effects through modulation of the immune response rather than direct antiviral activity. In a study using a coxsackievirus B3 (CVB3) murine model, prophylactic treatment with this compound led to an increase in the proportion of T lymphocytes in the spleen, specifically those expressing Thy-1 and Lyt-2 surface markers []. This suggests a potential role of this compound in influencing T cell subpopulations, possibly T suppressor or cytotoxic T cells, during CVB3 infection []. Additionally, while this compound treatment slightly enhanced natural killer cell activity, it reduced the cytotoxic activity of splenic lymphocytes against CVB3-infected target cells []. These findings suggest that this compound's antimyocarditic activity might involve complex interactions with various components of the immune system, potentially shifting the balance towards a less damaging immune response against CVB3 infection in cardiac tissue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。